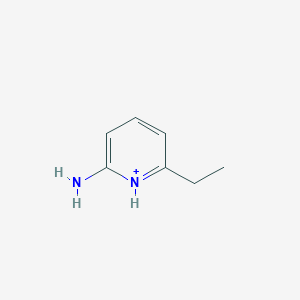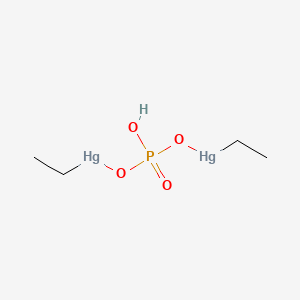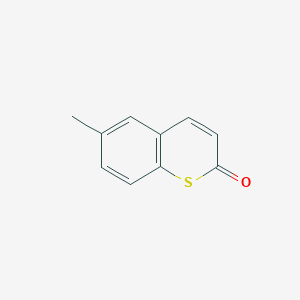
2H-1-Benzothiopyran-2-one, 6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzothiopyran-2-one, 6-methyl- is an organic compound with the molecular formula C10H8OS. It is a derivative of benzothiopyran, featuring a sulfur atom in the heterocyclic ring and a methyl group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzothiopyran-2-one, 6-methyl- typically involves the reaction of S-phenyl 3-oxobutanethioates with aluminum chloride. This method is known for its efficiency and convenience . The reaction conditions generally include:
Temperature: Moderate temperatures are often sufficient.
Solvent: Common solvents like dichloromethane or chloroform are used.
Catalyst: Aluminum chloride acts as a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for 2H-1-Benzothiopyran-2-one, 6-methyl- are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves:
Large-scale reactors: To handle the increased volume of reactants.
Continuous flow systems: For efficient and consistent production.
Quality control: Ensuring the purity and consistency of the final product through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzothiopyran-2-one, 6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Thiols, reduced benzothiopyrans.
Substitution products: Halogenated or alkylated derivatives.
Scientific Research Applications
2H-1-Benzothiopyran-2-one, 6-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2H-1-Benzothiopyran-2-one, 6-methyl- involves its interaction with specific molecular targets and pathways:
Molecular targets: Enzymes, receptors, and other proteins.
Pathways involved: Signal transduction pathways, metabolic pathways. The compound exerts its effects by binding to these targets, altering their activity, and modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
- Coumarin, 6-methyl-
- 6-Methylbenzopyrone
- 6-Methylcoumarin
- 6-Methyl-2H-1-benzopyran-2-one
Uniqueness
2H-1-Benzothiopyran-2-one, 6-methyl- is unique due to the presence of a sulfur atom in its structure, which imparts distinct chemical properties compared to its oxygen-containing analogs. This uniqueness makes it valuable for specific applications where sulfur-containing compounds are preferred .
Properties
CAS No. |
1199-06-0 |
|---|---|
Molecular Formula |
C10H8OS |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
6-methylthiochromen-2-one |
InChI |
InChI=1S/C10H8OS/c1-7-2-4-9-8(6-7)3-5-10(11)12-9/h2-6H,1H3 |
InChI Key |
GMBDTRTUBNHGGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



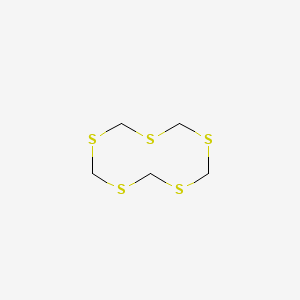
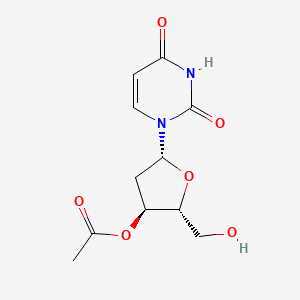
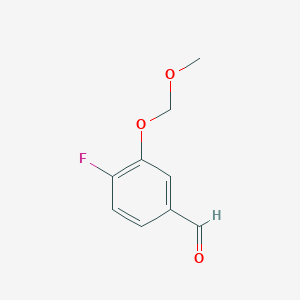
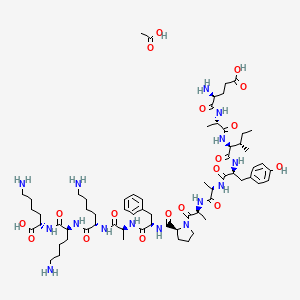
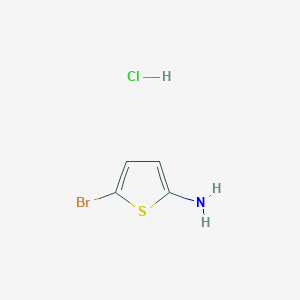
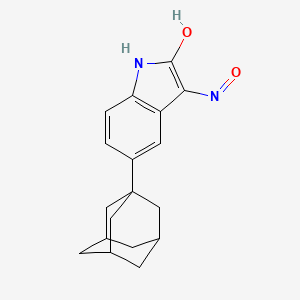

![butyl 2-[2-[2-[[2-hydroxy-4-(N'-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride](/img/structure/B14755719.png)
![L-Glutamic acid,N-[(phenylmethoxy)carbonyl]-,1,5-bis(1,1-dimethylethyl)ester](/img/structure/B14755726.png)
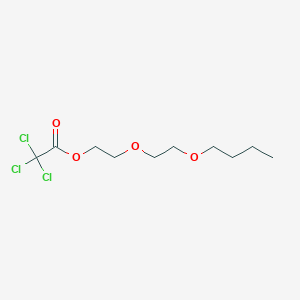
![2,3-Dithiaspiro[4.5]decane](/img/structure/B14755741.png)
